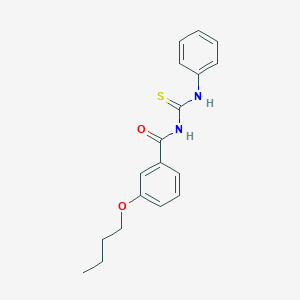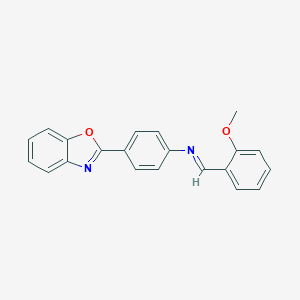![molecular formula C21H16N4O2S B313960 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B313960.png)
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C21H16N4O2S and an average mass of 388.442 Da This compound is notable for its unique structure, which includes an oxazolo[4,5-b]pyridine moiety, a phenyl group, and a carbamothioyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of ionic liquids like [BMIM]BF4 in the synthesis process suggests a potential for scalable and environmentally sustainable production. The use of such solvents can reduce the need for hazardous organic solvents and catalysts, aligning with green chemistry principles .
化学反应分析
Types of Reactions
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学研究应用
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:
作用机制
The mechanism of action of 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites, disrupting normal biological processes and exerting its effects .
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.
2-(Pyridin-2-yl)-N-phenylbenzamide: Another related compound with a pyridine moiety, but lacking the oxazolo ring.
Uniqueness
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its synthesis using environmentally friendly methods further enhances its appeal in research and industrial applications .
属性
分子式 |
C21H16N4O2S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H16N4O2S/c1-13-4-2-5-15(12-13)19(26)25-21(28)23-16-9-7-14(8-10-16)20-24-18-17(27-20)6-3-11-22-18/h2-12H,1H3,(H2,23,25,26,28) |
InChI 键 |
NKXGVGSBGKNQMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethoxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313877.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313879.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313881.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313882.png)
![4-ethoxy-N-[(4-ethylphenyl)carbamothioyl]benzamide](/img/structure/B313884.png)

![N-[(2-methylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313886.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B313887.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B313888.png)

![2-(2-{[(4-Ethoxyphenyl)imino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B313893.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B313895.png)
![2-(4-{[(3,4-Dimethylphenyl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B313897.png)
![N-{2-methoxy-4-[(2-thienylmethylene)amino]phenyl}-2-furamide](/img/structure/B313898.png)
